3-[Benzo(b)thiophen-2-yl]phenol
Description
Significance of Benzo[b]thiophene Derivatives in Chemical Sciences
Benzo[b]thiophene derivatives have garnered substantial attention in the scientific community due to their diverse pharmacological activities and applications in materials science. In medicinal chemistry, this scaffold is a key component in a variety of therapeutic agents, exhibiting antimicrobial, antifungal, anticancer, anti-inflammatory, and neuroprotective properties. nih.govnih.gov Notably, the drug raloxifene, used for the prevention and treatment of osteoporosis in postmenopausal women, and zileuton, an anti-asthma medication, feature the benzo[b]thiophene core structure. wikipedia.org
The significance of these derivatives also extends to materials science, where they are utilized in the development of organic semiconductors and dyes like thioindigo. wikipedia.org The planar and aromatic nature of the benzo[b]thiophene system facilitates π-π stacking interactions, which are crucial for charge transport in organic electronic devices.
Historical Context of Benzo[b]thiophene Research Trajectories
Research into benzo[b]thiophene and its derivatives has a rich history, with early investigations focusing on its isolation from natural sources like lignite (B1179625) tar. wikipedia.org The development of synthetic methodologies has been a major driving force in the expansion of benzo[b]thiophene chemistry.
Historically, various synthetic routes have been established, including the oxidative cyclization of o-mercaptocinnamic acids and the acid-catalyzed cyclization of arylthiomethyl ketones. google.com More contemporary methods have focused on improving efficiency, regioselectivity, and functional group tolerance. These include metal-catalyzed reactions, such as palladium- and copper-catalyzed cross-coupling reactions, and electrophilic cyclization of alkynyl thioanisoles. nih.govnih.govorganic-chemistry.org Recent advancements have even explored electrochemical methods for the synthesis of benzo[b]thiophene derivatives, offering a more sustainable and environmentally benign approach. nih.gov
General Overview of 3-[Benzo(b)thiophen-2-yl]phenol and its Structural Class
This compound belongs to the class of 2-arylbenzo[b]thiophenes, where a phenyl group is attached to the C2 position of the benzo[b]thiophene core. The presence of a hydroxyl group at the meta-position of the phenyl ring introduces a key functional group that can influence the molecule's chemical reactivity and biological activity.
The synthesis of 2-(hydroxyphenyl)benzo[b]thiophenes can be achieved through various methods, including a notable electrochemical approach. This method provides a direct and highly regioselective cross-coupling of phenols with benzo[b]thiophenes, avoiding the need for protecting groups and metal catalysts.
The structural features of this compound, combining the electron-rich benzo[b]thiophene system with a phenolic moiety, make it an interesting candidate for further investigation in both medicinal and materials science contexts. The hydroxyl group can participate in hydrogen bonding and can be a site for further chemical modification, allowing for the generation of a library of derivatives with potentially diverse properties.
Interactive Data Tables
Below are interactive tables summarizing key information about the compounds discussed in this article.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1-benzothiophen-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10OS/c15-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)16-14/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPADDSVEQESNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683532 | |
| Record name | 3-(1-Benzothiophen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95935-60-7 | |
| Record name | 3-(1-Benzothiophen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization Strategies for 3 Benzo B Thiophen 2 Yl Phenol and Analogues
Direct Synthesis Approaches for 3-[Benzo(b)thiophen-2-yl]phenol
The direct construction of the this compound skeleton can be achieved through several powerful synthetic methodologies, including cross-coupling reactions and cyclization protocols.
Cross-Coupling Reactions (e.g., Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a versatile and widely employed method for the formation of carbon-carbon bonds. This reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base. nih.gov
For the synthesis of this compound, a Suzuki coupling approach could involve the reaction of a suitably protected 3-hydroxyphenylboronic acid with a 2-halobenzo[b]thiophene, or conversely, 2-benzo[b]thiophenylboronic acid with a protected 3-halophenol. A variety of electron-donating and electron-withdrawing functional groups are often well-tolerated in these reaction conditions. researchgate.net The choice of catalyst, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of Diarylbenzo[b]thiophenes
| Arylboronic Acid | Halide Partner | Catalyst | Base | Yield | Reference |
|---|---|---|---|---|---|
| Aryl/heteroaryl-boronic acids | 3-Methylthiophene-2-carbonyl chloride | Pd(PPh₃)₄ | Cs₂CO₃ | 46-91% | researchgate.net |
| Various arylboronic acids | N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | Pd(dppf)Cl₂ | K₂CO₃ | 58-72% | researchgate.net |
| Isopropenylboronic acid pinacol (B44631) ester | 2,5-dibromothiophene | Pd(PPh₃)₄ | Cs₂CO₃ | High | nih.gov |
Cyclization and Annulation Protocols
Cyclization reactions provide a powerful means to construct the benzo[b]thiophene ring system from acyclic precursors. These methods often involve the formation of one or more bonds in a single synthetic operation.
One common strategy is the electrophilic cyclization of alkynylthioanisoles. For instance, the reaction of a phenyl-substituted alkynyl thioanisole (B89551) with a tetrafluoroborate (B81430) salt can furnish the corresponding 3-(methylthio)-2-phenylbenzo[b]thiophene in high yield. nih.gov This method demonstrates good functional group tolerance. nih.gov
Another approach involves the annulation of disubstituted thiophenes to form the fused benzene (B151609) ring, creating the benzo[b]thiophene structure. acs.org Additionally, transition-metal-free methods have been developed, such as the synthesis from o-halovinylbenzenes and potassium sulfide (B99878), which proceeds via a direct SNAr-type reaction, cyclization, and dehydrogenation process. organic-chemistry.org This approach is notable for avoiding costly and potentially contaminating transition metal catalysts. organic-chemistry.org
Table 2: Examples of Cyclization Reactions for Benzo[b]thiophene Synthesis | Starting Material | Reagent/Catalyst | Product | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Phenyl substituted alkynyl thioanisole | Tetrafluoroborate salt | 3-(Methylthio)-2-phenylbenzo[b]thiophene | 99% | nih.gov | | o-Halovinylbenzenes | Potassium sulfide (K₂S) | 2-Substituted benzo[b]thiophenes | High | organic-chemistry.org | | 2-Alkynylthioanisoles | Iodine | 2,3-Disubstituted benzo[b]thiophenes | High | researchgate.net | | Methyl(2-(phenylethynyl)phenyl)sulfane | PdI₂ / KI / CO / Air | Methyl 2-phenylbenzo[b]thiophene-3-carboxylate | High | nih.gov |
Multicomponent Reaction Pathways
While specific multicomponent reactions for the direct synthesis of this compound are not extensively detailed in the provided search results, the principles of multicomponent reactions suggest a potential synthetic route. Such a reaction could conceivably bring together a phenol-containing component, a sulfur source, and a third component to rapidly assemble the target molecule. These reactions are highly valued for their efficiency and atom economy.
Functionalization and Derivatization Strategies of the Benzo[b]thiophene Core
Once the this compound core is synthesized, both the phenol (B47542) moiety and the benzo[b]thiophene ring offer opportunities for further chemical modification to create a library of analogues with diverse properties.
Phenol Moiety Modifications
The hydroxyl group of the phenol is a versatile functional handle for a variety of chemical transformations. smolecule.com Its presence can activate the aromatic ring for electrophilic substitution, allowing for the introduction of various functional groups. smolecule.com
Common modifications include:
Etherification: Reaction with alkyl halides or other electrophiles in the presence of a base to form ethers.
Esterification: Acylation with acid chlorides or anhydrides to produce esters.
Formation of Schiff bases: Condensation with amines to form imines, which can then be used to create more complex structures, including metal complexes. rsc.org
These modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and physical characteristics.
Substituent Effects on the Benzo[b]thiophene Ring
The reactivity of the benzo[b]thiophene ring is influenced by the nature and position of its substituents. The presence of the phenol group at the 3-position will direct further electrophilic substitution on the benzo[b]thiophene core.
Research on related benzo[b]thiophene systems shows that:
Electron-donating groups generally activate the ring towards electrophilic substitution.
Electron-withdrawing groups deactivate the ring towards electrophilic substitution but can facilitate nucleophilic aromatic substitution.
The position of substitution is also critical. For instance, direct arylation of benzo[b]thiophenes can be highly regioselective, favoring the C3 position. acs.org However, the presence of a substituent at C2 can direct further functionalization to other positions.
The interplay of substituents on both the thiophene (B33073) and benzene rings of the benzo[b]thiophene core allows for fine-tuning of the molecule's properties. rsc.org For example, the introduction of different aryl groups via Suzuki coupling can lead to a diverse range of 2,3-diarylbenzo[b]thiophene derivatives. researchgate.net
Synthesis of Fused Polycyclic Systems Incorporating the Benzo[b]thiophene-Phenol Framework
The creation of fused polycyclic systems that include the benzo[b]thiophene core is a significant area of research, leading to complex molecular architectures. A variety of synthetic strategies have been developed to achieve this, often employing metal catalysts to facilitate key bond-forming steps.
One powerful method involves the intramolecular C-O Ullmann reaction. For instance, 2-(3-bromobenzo[b]thiophen-2-yl)phenol derivatives can be cyclized to form benzothieno[3,2-b]furan-fused heterocycles. ccspublishing.org.cn This reaction, catalyzed by copper(I) iodide (CuI) and 1,10-phenanthroline, proceeds in good to excellent yields, demonstrating an effective way to build a new fused ring onto the benzo[b]thiophene structure. ccspublishing.org.cn
Transition metals like rhodium and iridium have also been utilized in catalytic roles. Rhodium catalysts can be used to generate polycyclic benzo[b]thiophene-fused derivatives. ccspublishing.org.cn Similarly, iridium-catalyzed tandem cross-dehydrogenative coupling reactions between benzo[b]thiophene derivatives and ketene (B1206846) dithioacetals have been developed to produce fused systems. ccspublishing.org.cn Another approach involves the dearomative [3+2] 1,3-dipolar cycloaddition of nitrobenzothiophenes with azomethine ylides, which yields functionalized fused tricyclic benzo mdpi.comresearchgate.netthieno[2,3-c]pyrroles with high diastereoselectivity. researchgate.net
Palladium catalysis offers another versatile route. An efficient method for creating multisubstituted benzo[b]thiophenes involves the palladium-catalyzed intramolecular oxidative C-H functionalization and arylthiolation of α-aryl-β-(het)aryl/alkyl-β-mercaptoacrylonitriles/acrylates or acrylophenones. nih.gov This strategy has been successfully extended to the synthesis of various thieno-fused heterocycles, including thieno[2,3-b]thiophenes, thieno[2,3-b]indoles, thieno[3,2-c]pyrazoles, and thieno[2,3-b]pyridines, showcasing its broad applicability. nih.gov
Furthermore, dehydrogenative cyclization presents another pathway. For example, 2-(benzo[b]furan-2-yl)benzenethiol derivatives can be cyclized in the presence of nBu4NBr to form benzo[b]thiophene-fused thienoacenes. ccspublishing.org.cn A similar strategy using a Cu(OAc)2 catalyst can yield benzo[b]thiophene-fused furanobenzenes. ccspublishing.org.cn These methods highlight the diverse catalytic systems available for constructing complex, fused polycyclic molecules based on the benzo[b]thiophene-phenol framework.
| Catalyst/Reagent | Reactants | Product Type | Yield | Reference |
| CuI, 1,10-phenanthroline | 2-(3-bromobenzo[b]thiophen-2-yl)phenol derivatives | Benzothieno[3,2-b]furan-fused heterocycles | Up to 97% | ccspublishing.org.cn |
| [IrCp*Cl2]2 | Benzo[b]thiophene derivatives and ketene dithioacetals | Benzo[b]thiophene-fused derivatives | Moderate to good | ccspublishing.org.cn |
| Pd(OAc)2/Cu(OAc)2 | Enethiolate salts of α-aryl-β-mercaptoacrylates | Substituted thieno-fused heterocycles | High | nih.gov |
| nBu4NBr | 2-(Benzo[b]furan-2-yl)benzenethiol derivatives | Benzo[b]thiophene-fused thienoacenes | - | ccspublishing.org.cn |
| Cu(OAc)2 | 2-(Benzo[b]furan-2-yl)benzenethiol derivatives | Benzo[b]thiophene-fused furanobenzenes | - | ccspublishing.org.cn |
Advanced Synthetic Techniques
Modern synthetic chemistry has introduced several advanced techniques that enhance the efficiency, selectivity, and environmental friendliness of reaction protocols. These methods have been successfully applied to the synthesis of this compound and its analogs.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve product yields compared to conventional heating methods.
A notable application is the rapid synthesis of 3-aminobenzo[b]thiophenes from 2-halobenzonitriles and methyl thioglycolate. rsc.orgstrath.ac.uk When conducted in the presence of triethylamine (B128534) in DMSO at 130°C under microwave irradiation, the reaction yields the desired products in a range of 58–96%. rsc.orgstrath.ac.uk This method has proven valuable in the preparation of scaffolds for various kinase inhibitors, such as those targeting LIMK1 and MK2. rsc.orgstrath.ac.uk
The synthesis of more complex derivatives has also benefited from this technique. For instance, N-(4-methoxyphenylamino)-2-methyl benzo-thieno[3,2-d]pyrimidin-4-amine derivatives, which are analogs of the anticancer agent MPC-6827, have been efficiently prepared using microwave-assisted chemical processes. mdpi.com In one example, the cyclization to form N-(4-methoxyphenyl)-2-methyl-benzo mdpi.comresearchgate.netthieno[3,2-d]pyrimidin-4-amine was achieved in good yield (78%) by heating the starting acetimidamide with p-anisidine (B42471) and AlCl3 at 160°C under microwave irradiation. mdpi.com
| Reactants | Conditions | Product | Yield | Reference |
| 2-Halobenzonitriles, Methyl thioglycolate, Triethylamine | DMSO, 130°C, Microwave | 3-Aminobenzo[b]thiophenes | 58-96% | rsc.orgstrath.ac.uk |
| (E)-N′-(2-cyanobenzo[b]thiophen-3-yl)-N,N-dimethylacetimidamide, p-Anisidine, AlCl3 | 160°C, Microwave | N-(4-methoxyphenyl)-2-methyl-benzo mdpi.comresearchgate.netthieno[3,2-d]pyrimidin-4-amine | 78% | mdpi.com |
Metal-Catalyzed and Metal-Free Approaches
Both metal-catalyzed and metal-free synthetic strategies play crucial roles in the synthesis of benzo[b]thiophene derivatives, offering complementary advantages in terms of scope, cost, and sustainability.
Metal-Catalyzed Approaches Palladium catalysts are widely employed for their efficiency in C-C and C-S bond formation. A palladium-catalyzed carbonylative method has been developed to produce benzothiophene-3-carboxylic esters from 2-(methylthio)phenylacetylenes, carbon monoxide, and an alcohol, using a PdI2/KI system. acs.org Another powerful technique is the palladium-catalyzed intramolecular oxidative C-H functionalization, which provides a high-yielding route to multisubstituted benzo[b]thiophenes. nih.gov This method can be more efficient with oxygen as the reoxidant instead of cupric acetate (B1210297) in some cases, which helps to avoid the formation of side products. nih.gov Copper catalysts are also significant, particularly in Ullmann-type C-S bond coupling reactions to form the benzo[b]thiophene core. ccspublishing.org.cnorganic-chemistry.org
Metal-Free Approaches In a move towards more sustainable chemistry, several metal-free synthetic methods have been reported. A novel one-step electrosynthetic method allows for the regioselective synthesis of 2-(hydroxyphenyl)- or 3-(hydroxyphenyl)benzo[b]thiophenes in high yields (up to 88%) without the need for metals or chemical reagents. researchgate.net This scalable and inherently safe process represents a significant advancement in green chemistry. researchgate.net
Another transition-metal-free approach involves the reaction of easily accessible o-halovinylbenzenes with potassium sulfide to give various 2-substituted benzo[b]thiophenes in high yields. organic-chemistry.org Additionally, iodine-catalyzed cascade reactions of substituted thiophenols with alkynes under solvent-free conditions provide a direct route to benzothiophene (B83047) derivatives. organic-chemistry.org For related heterocycles, a metal-free synthesis for diverse 3-halo-2-thiobenzo[b]furans has been achieved through the direct halosulfenylation of benzo[b]furans using disulfides and N-halosuccinimides. nih.gov
Stereoselective Synthesis Considerations
The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for the preparation of chiral molecules with specific biological activities. While the parent this compound is achiral, the synthesis of its substituted analogs or fused polycyclic derivatives often generates stereocenters, making stereoselective synthesis a key consideration. thieme.de
A significant example of stereocontrol in the synthesis of a related fused system is the highly diastereoselective dearomative [3+2] 1,3-dipolar cycloaddition reaction. researchgate.net This reaction between nitrobenzothiophenes and an in situ-generated, nonstabilized azomethine ylide produces functionalized, fused tricyclic benzo mdpi.comresearchgate.netthieno[2,3-c]pyrroles. researchgate.net The reaction proceeds under mild conditions and provides the products in good yields (up to 92%) with excellent control over the relative stereochemistry of the newly formed chiral centers. researchgate.net
While specific examples of stereoselective synthesis targeting derivatives of this compound are not extensively documented in the provided literature, the principles of asymmetric synthesis are broadly applicable. thieme.de Methodologies such as asymmetric hydrogenation, as demonstrated in the synthesis of related benzo-fused heterocycles like benzo[b]azepines, could potentially be adapted. nih.gov The development of stereoselective routes to chiral benzo[b]thiophene derivatives remains an important goal for accessing enantiomerically pure compounds for pharmacological and materials science applications.
Spectroscopic and Structural Elucidation of 3 Benzo B Thiophen 2 Yl Phenol Derivatives
Advanced Spectroscopic Characterization Techniques
The elucidation of the complex structures of 3-[Benzo(b)thiophen-2-yl]phenol derivatives relies on a suite of advanced spectroscopic methods. Each technique provides unique information that, when combined, allows for the unambiguous determination of the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For derivatives of benzo[b]thiophene, ¹H and ¹³C NMR are particularly informative.
In the ¹H NMR spectra of related benzo[b]thiophene derivatives, such as those of Raloxifene intermediates, aromatic protons typically appear in the downfield region, generally between δ 6.70 and 8.00 ppm. The specific chemical shifts and coupling constants are influenced by the substitution pattern on both the benzo[b]thiophene and the phenol (B47542) rings. For instance, in 6-Methoxy-3-(4-methoxy-phenyl)-benzo[b]thiophene, the protons of the benzothiophene (B83047) moiety and the phenyl group are observed at distinct chemical shifts, allowing for their unambiguous assignment. Similarly, in 2-(4-hydroxyphenyl)benzothiophene, the protons on both aromatic rings are clearly distinguishable.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the benzo[b]thiophene and phenol rings typically resonate in the range of δ 105 to 165 ppm. nih.gov The chemical shifts are sensitive to the electronic effects of the substituents. For example, carbons bearing hydroxyl or methoxy groups will experience a significant downfield shift.
Table 1: Representative ¹H NMR Spectral Data for a Related Benzo[b]thiophene Phenol Derivative. (Data is for a representative analogue and not the specific subject compound)
| Proton | Chemical Shift (δ ppm) |
|---|---|
| Aromatic-H | 6.71 - 7.92 |
| -OCH₃ | 3.75, 3.85 |
Table 2: Representative ¹³C NMR Spectral Data for a Related Benzo[b]thiophene Phenol Derivative. (Data is for a representative analogue and not the specific subject compound)
| Carbon | Chemical Shift (δ ppm) |
|---|---|
| Aromatic C-H | 107 - 133 |
| Aromatic C-O | 156 - 163 |
| Aromatic C-S | 139 - 141 |
| Aromatic C-C (quaternary) | 123 - 132 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Molecular Signatures
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of this compound derivatives, the IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3100-3500 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to a series of sharp bands in the 1450-1610 cm⁻¹ region. The C-O stretching of the phenol is usually observed between 1200 and 1260 cm⁻¹.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The extended conjugation provided by the benzo[b]thiophene and phenol rings would result in strong absorption in the UV region. The exact position of the absorption maxima (λmax) is dependent on the specific substitution pattern and the solvent used.
Mass Spectrometry (MS) for Molecular Formula Validation
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. For instance, the mass spectrum of a related compound, N-(3,4-dimethoxyphenethyl)benzo[b]thiophene-3-carboxamide, shows the [M+Na]⁺ ion, confirming its molecular weight. nih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Crystallographic Analysis of Related Benzo[b]thiophene Phenols
In the crystal structures of related compounds, the dihedral angle between the benzo[b]thiophene ring and any attached phenyl rings is a critical parameter. For example, in some derivatives, the thiophene (B33073) ring system is almost orthogonal to an attached phenyl ring. nih.gov The crystal packing is often stabilized by a network of intermolecular interactions, including hydrogen bonds (if suitable functional groups are present) and π-π stacking interactions between the aromatic rings. These interactions play a crucial role in determining the solid-state properties of the compounds.
Table 3: Selected Bond Lengths and Angles for a Representative Benzo[b]thiophene Derivative. (Data is for a representative analogue and not the specific subject compound)
| Bond/Angle | Value |
|---|---|
| S-C (thiophene) | ~1.72 Å |
| C=C (thiophene) | ~1.37 Å |
| C-C (benzene) | ~1.39 Å |
| C-S-C (thiophene) | ~92° |
Computational and Theoretical Investigations of 3 Benzo B Thiophen 2 Yl Phenol and Analogues
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone in the theoretical investigation of molecules like 3-[Benzo(b)thiophen-2-yl]phenol. These methods, rooted in quantum mechanics, allow for the precise calculation of electronic structure and other molecular properties.
Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov For derivatives of benzo[b]thiophene, DFT calculations, often at the B3LYP/6-31+G(d,p) level, are employed to determine electronic properties. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's chemical reactivity and stability. nih.govresearchgate.net
For instance, in a study of novel benzo[b]thiophene-2-carbaldehyde derivatives, the HOMO-LUMO energy gap (ΔE) was calculated to assess molecular stability and reactivity. nih.gov One derivative, BTAP3, exhibited a high energy gap of 3.59 eV, suggesting high stability, while another, BTAP2, had a lower gap of 3.22 eV, indicating greater potential for reactivity. nih.gov A smaller HOMO-LUMO gap generally signifies that a molecule can be more easily excited and is therefore more reactive. nih.gov This analysis is crucial for understanding the potential of these compounds in various applications, including as corrosion inhibitors or in electronic devices. nih.govsciencepub.net
Table 1: HOMO-LUMO Energy Gaps for Benzo[b]thiophene Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 2,7-diBr-BTBT | -6.230 | ||
| 2,7-diBr-BTBTTO | -7.048 | 1.48 | |
| BTAP1 | -8.0 kcal/mol | ||
| BTAP2 | 3.22 |
| BTAP3 | | | 3.59 |
Note: Data for HOMO and LUMO energies for 2,7-diBr-BTBT and 2,7-diBr-BTBTTO, and the energy gap for BTAP1, BTAP2, and BTAP3 are from different studies and may have been calculated using different DFT functionals and basis sets. nih.govmdpi.com
Molecular Electrostatic Potential (MESP) Analysis for Reactivity Prediction
Molecular Electrostatic Potential (MESP) analysis is a valuable tool for predicting the reactive sites of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov These maps provide insights into where a molecule is likely to undergo electrophilic or nucleophilic attack. researchgate.net
For benzo[b]thiophene derivatives, MESP analysis can identify the parts of the molecule most likely to interact with biological targets or other reagents. researchgate.net The negative potential regions, typically found around electronegative atoms like oxygen and sulfur, are susceptible to electrophilic attack. Conversely, positive potential regions, often located around hydrogen atoms, are prone to nucleophilic attack. nih.gov This information is instrumental in understanding the non-covalent interactions that govern molecular recognition processes, such as ligand-receptor binding. researchgate.net
Dipole Moment Determinations in Ground and Excited States
Changes in the dipole moment upon electronic excitation can provide valuable information about the nature of the excited state and the redistribution of electron density. For benzo[b]thiophene analogues, understanding the dipole moment in different states is important for predicting their photophysical properties and potential applications in areas like organic light-emitting diodes (OLEDs) or as fluorescent probes. mdpi.com
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound and its analogues, complementing the static picture provided by quantum chemical calculations.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target, such as a protein or enzyme. mdpi.comnih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity. nih.govresearchgate.net
For benzo[b]thiophene derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating the key interactions that stabilize the ligand-target complex. nih.govnih.gov For example, studies on benzo[b]thiophene-containing compounds as selective estrogen receptor downregulators (SERDs) have used molecular docking to identify crucial amino acid residues (ARG394, GLU353, PHE404, and ILE424) in the ligand-binding domain of the estrogen receptor α (ERα). nih.gov These interactions, which include hydrophobic, electrostatic, and van der Waals forces, are critical for the stability of the complex. nih.gov Similarly, docking studies of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives with the 5-HT1A serotonin (B10506) receptor have shed light on the electrostatic interactions responsible for their binding affinity. nih.gov
Table 2: Key Interactions of Benzo[b]thiophene Derivatives with Biological Targets from Docking Studies
| Derivative Class | Target | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Benzothiophene-containing SERDs | Estrogen Receptor α (ERα) | ARG394, GLU353, PHE404, ILE424 | Hydrophobic, Electrostatic, Van der Waals |
| Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-ones | 5-HT1A Serotonin Receptor | F361, N385 | Edge-to-face aromatic, H-bond, Ion-dipole |
| Tetrahydrobenzo[b]thiophene derivatives | Keap1 protein | Not specified | Binding affinity studied |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives | RhoA/ROCK pathway | Not specified | Different binding pattern from known inhibitor |
This table summarizes findings from multiple molecular docking studies on various benzo[b]thiophene analogues. nih.govnih.govresearchgate.netnih.gov
Conformational Analysis and Energy Landscapes
Conformational analysis explores the different spatial arrangements (conformations) of a molecule and their corresponding energies. The resulting energy landscape provides a map of the molecule's flexibility and identifies its most stable (lowest energy) conformations.
For flexible molecules like this compound and its analogues, understanding the conformational preferences is crucial. The bioactive conformation, the specific shape the molecule adopts when it binds to its biological target, may not be the lowest energy conformation in solution. Conformational analysis helps to identify a range of accessible conformations, which is essential for accurate molecular docking and for understanding the structure-activity relationships of these compounds.
Quantitative Structure-Activity Relationship (QSAR) Studies on Related Compounds
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models serve as valuable tools for predicting the potency of novel molecules, understanding mechanisms of action, and guiding the rational design of more effective therapeutic agents. numberanalytics.comnih.gov Several QSAR studies have been conducted on analogues of this compound, particularly focusing on the benzothiophene (B83047) scaffold, to explore their potential across various therapeutic areas. nih.gov
These investigations employ a range of statistical methods and molecular descriptors to build robust and predictive models. Common techniques include Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Index Analysis (CoMSIA), Hologram QSAR (HQSAR), Multiple Linear Regression (MLR), and Partial Least Squares (PLS). nih.govimist.maresearchgate.net The validity and predictive power of these models are rigorously assessed using statistical metrics such as the coefficient of determination (r²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient for an external test set (r²pred). nih.govresearchgate.net
Research Findings on Benzothiophene Analogues
Anticancer Activity:
A notable QSAR study was performed on a series of Benzo[b]thienyl hydroxamic acids, which are known inhibitors of histone deacetylase (HDAC) and possess anticancer properties. researchgate.net The analysis, utilizing methods like Multiple Regression, Principal Component Regression, and Partial Least Squares, resulted in the development of several predictive models. researchgate.net The most statistically significant model, derived from Multiple Regression, demonstrated a very high correlation between the structural features and the anticancer activity (IC50 values), with an r² value of 0.9412. researchgate.net This study revealed that the anticancer activity is significantly influenced by a combination of steric, electrostatic, and electro-topological parameters. researchgate.net Key descriptors identified include those related to the count of atoms and bonds (e.g., T_2_N_1, T_C_C_4), polar surface area, and various electronic and shape indices (e.g., SaaCHE-Index). researchgate.net
Antimalarial Activity:
In the search for new treatments against malaria, QSAR studies have been applied to benzothiophene derivatives that inhibit the N-myristoyltransferase (NMT) enzyme in Plasmodium falciparum (PfNMT), a crucial target for antimalarial drugs. nih.gov A comprehensive study utilized 2D (HQSAR) and 3D (CoMFA, CoMSIA) QSAR methods to understand the molecular requirements for both inhibitor affinity and selectivity against the human NMT isoform (HsNMT). nih.gov The generated models showed strong internal consistency and predictive ability for both PfNMT and HsNMT inhibition. nih.gov For instance, the CoMFA model for PfNMT yielded a q² of 0.78 and an r²pred of 0.86, while the HQSAR model showed a q² of 0.83 and an r²pred of 0.81. nih.gov The analysis of these models indicated that polar interactions, specifically electrostatic and hydrogen-bonding properties, are the primary molecular features governing the inhibitory activity and selectivity of these compounds. nih.gov
Antibacterial Activity:
The potential of benzothiophene derivatives as novel antibiotics against multidrug-resistant Staphylococcus aureus (MRSA) has also been explored through QSAR modeling. imist.maresearchgate.net One such study developed models using Partial Least Squares (PLS), Principal Component Regression (PCR), and Multiple Linear Regression (MLR). These models demonstrated strong predictive power, with R² values ranging from 0.69 to 0.793. researchgate.net The investigation successfully identified key molecular descriptors that correlate the chemical structures with antimicrobial activity, such as PEOE_VSA_FPOL (related to polar surface area) and Q_VSA_FHYD (related to hydrophobic volume). researchgate.net These findings provide a roadmap for the rational design of new benzothiophene-based antibiotics to combat resistant bacterial strains. researchgate.net
Selective Estrogen Receptor Downregulators (SERDs):
Benzothiophene-containing compounds have been investigated as selective estrogen receptor downregulators (SERDs), a therapeutic strategy for estrogen receptor-positive breast cancer. nih.gov A combination of 3D-QSAR modeling (CoMFA and CoMSIA), molecular docking, and molecular dynamics simulations was used to explore the structure-activity relationships for both antagonistic and degradation activities. nih.gov The study produced robust models with high predictive ability; for instance, the CoMFA model for degradation activity (CoMFA-D) had a q² of 0.850 and an r² of 0.996. nih.gov The contour maps generated from these models revealed that hydrophobic, electrostatic, and Van der Waals interactions are crucial for the binding affinity and activity of these compounds. nih.gov
The table below summarizes the statistical validation parameters from various QSAR studies on benzothiophene analogues, highlighting the robustness and predictive power of the developed models.
| Target/Activity | QSAR Method | q² | r² | r²pred | Reference |
| Anticancer (HDAC) | Multiple Regression | - | 0.9412 | - | researchgate.net |
| Antimalarial (PfNMT) | HQSAR | 0.83 | 0.98 | 0.81 | nih.gov |
| Antimalarial (PfNMT) | CoMFA | 0.78 | 0.97 | 0.86 | nih.gov |
| Antimalarial (PfNMT) | CoMSIA | 0.74 | 0.95 | 0.82 | nih.gov |
| Antibacterial (MRSA) | MLR/PLS/PCR | - | 0.69-0.793 | > 0.5 | imist.maresearchgate.net |
| SERD (Antagonist) | CoMFA-A | 0.660 | 0.996 | - | nih.gov |
| SERD (Antagonist) | CoMSIA-A | 0.728 | 0.992 | - | nih.gov |
| SERD (Degrader) | CoMFA-D | 0.850 | 0.996 | - | nih.gov |
| SERD (Degrader) | CoMSIA-D | 0.719 | 0.995 | - | nih.gov |
Note: q² = cross-validated correlation coefficient; r² = coefficient of determination; r²pred = predictive r² for the external test set. A hyphen (-) indicates the value was not reported in the source.
The following table lists some of the key molecular descriptors that have been identified as significant in the QSAR models for benzothiophene analogues, influencing their biological activity.
| Descriptor Type | Descriptor Name | Significance/Influence | Reference |
| Topological/2D | T_2_N_1 | Atom-level descriptor related to anticancer activity. | researchgate.net |
| Topological/2D | SaaCHE-Index | Shape and atom-type based descriptor influencing anticancer activity. | researchgate.net |
| Physicochemical | PolarSurfaceAreaIncluding P and S | Relates to molecular polarity and affects anticancer activity. | researchgate.net |
| 3D Field-Based | Electrostatic Fields | Major feature affecting antimalarial activity and selectivity. | nih.gov |
| 3D Field-Based | Hydrogen-Bonding Properties | Key feature for antimalarial activity and selectivity. | nih.gov |
| Physicochemical | PEOE_VSA_FPOL | Partial equalization of orbital electronegativities-based van der Waals surface area, correlates with antibacterial activity. | researchgate.net |
| Physicochemical | Q_VSA_FHYD | Hydrophobic volume descriptor, correlates with antibacterial activity. | researchgate.net |
| 3D Field-Based | Hydrophobic Interactions | Crucial for the binding affinity of SERDs. | nih.gov |
These comprehensive QSAR studies underscore the versatility of the benzothiophene scaffold and provide a solid computational foundation for the future development of novel, highly potent, and selective therapeutic agents based on the structure of this compound and its analogues. numberanalytics.comnih.gov
Biological Activity and Mechanistic Insights of 3 Benzo B Thiophen 2 Yl Phenol Derivatives Excluding Clinical Human Trial Data, Dosage, and Safety Profiles
Receptor Binding and Modulation Studies
The structural scaffold of 3-[Benzo(b)thiophen-2-yl]phenol lends itself to interactions with key receptors in the central nervous system and beyond. Research has particularly focused on its derivatives' affinity for serotonin (B10506) and estrogen receptors.
Serotonin Receptor Affinity and Selectivity (e.g., 5-HT1A, 5-HT7R, SERT)
Derivatives of this compound have been synthesized and evaluated for their ability to bind to various components of the serotonin system, including the 5-HT1A and 5-HT7 receptors, as well as the serotonin transporter (SERT).
A series of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives have been assessed for their affinity towards 5-HT1A receptors. nih.gov The most promising of these, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, demonstrated a micromolar affinity for 5-HT1A sites. nih.gov The affinity of these compounds is influenced by substitutions on both the arylpiperazine moiety and the benzo[b]thiophene ring. nih.gov For instance, derivatives with a carbonyl group generally show different binding patterns compared to their alcohol counterparts. nih.gov
Furthermore, research into other benzo[b]thiophene derivatives has highlighted their potential as dual ligands for the 5-HT1A receptor and SERT. nih.gov In one study, certain arylamine derivatives displayed high affinity for SERT. nih.gov Specifically, the IC50 values for some of these compounds in a radioligand displacement assay were found to be in the single-digit micromolar range, comparable to the reference compound fluoxetine. nih.gov
Investigations into nih.govBenzothieno[3,2-d]pyrimidine derivatives have revealed high affinity for the 5-HT7 receptor, with some compounds exhibiting Ki values in the nanomolar range and significant selectivity over the 5-HT1A receptor. researchgate.net
Table 1: Serotonin Receptor and Transporter Affinity of selected Benzo[b]thiophene Derivatives
| Compound/Derivative | Target | Affinity (Ki/IC50) | Reference |
|---|---|---|---|
| 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one | 5-HT1A | Ki = 2.30 μM | nih.gov |
| Arylamine derivative 9e | SERT | IC50 = 3.66 ± 1.29 µM | nih.gov |
| Arylamine derivative 8j | SERT | IC50 = 7.02 ± 3.05 µM | nih.gov |
| nih.govBenzothieno[3,2-d]pyrimidine derivative B2 | 5-HT7R | Ki = 9.08 nM | researchgate.net |
| nih.govBenzothieno[3,2-d]pyrimidine derivative C1 | 5-HT7R | Ki = 0.85 nM | researchgate.net |
Estrogen Receptor Interactions
Elucidation of Molecular Binding Modes and Key Interactions
Molecular modeling and docking studies have provided insights into the binding of benzo[b]thiophene derivatives to their receptor targets. For the 5-HT1A receptor, docking studies of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives have highlighted the importance of electrostatic interactions in explaining the observed binding affinities. nih.gov These computational simulations have been instrumental in understanding the structure-activity relationships within this class of compounds. nih.gov
In the case of 5-HT7 receptor ligands, molecular modeling has been used to rationalize the binding poses of nih.govBenzothieno[3,2-d]pyrimidine derivatives. researchgate.net The calculated binding energies from these models have shown excellent agreement with experimental Ki values, validating the proposed binding modes. researchgate.net
Enzyme Inhibition Potential and Mechanistic Pathways
In addition to receptor modulation, derivatives of this compound have been explored for their potential to inhibit key enzymes involved in neurotransmitter metabolism and other physiological processes.
Monoamine Oxidase (MAO-A and MAO-B) Inhibition
A series of benzo[b]thiophen-3-ols, structurally very similar to this compound, have been synthesized and evaluated as inhibitors of human monoamine oxidase A (hMAO-A) and B (hMAO-B). Many of these compounds demonstrated high selectivity for the MAO-B isoform. Molecular docking studies of these inhibitors have identified potential interactions within the binding site of MAO that are conducive to their inhibitory activity.
Table 2: MAO-B Inhibitory Activity of selected Benzo[b]thiophen-3-ol Derivatives
| Compound | % Inhibition of hMAO-B (at 10 µM) | Reference |
|---|---|---|
| (3-Hydroxybenzo[b]thiophen-2-yl)(phenyl)methanone | 93.4 ± 1.8 | |
| (3-Hydroxybenzo[b]thiophen-2-yl)(p-tolyl)methanone | 95.2 ± 2.1 | |
| (3-Chlorophenyl)(3-hydroxybenzo[b]thiophen-2-yl)methanone | 96.1 ± 2.5 |
Cholinesterase and Thrombin Inhibition Mechanisms
The inhibitory potential of benzo[b]thiophene derivatives extends to other enzyme systems. A study on a new class of benzo[b]thiophene-chalcone hybrids revealed their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The most effective inhibitors from this series had IC50 values in the micromolar range.
Furthermore, a distinct class of diamino benzo[b]thiophene derivatives has been identified as potent and selective active-site directed inhibitors of thrombin. Systematic investigation of the C-3 side chain of a screening hit led to the discovery of derivatives with significantly enhanced potency.
Table 3: Cholinesterase and Thrombin Inhibitory Activity of selected Benzo[b]thiophene Derivatives
| Compound Class | Target Enzyme | Inhibitory Activity (IC50/Potency) | Reference |
|---|---|---|---|
| Benzo[b]thiophene-chalcone hybrid (5f) | Acetylcholinesterase (AChE) | IC50 = 62.10 μM | |
| Benzo[b]thiophene-chalcone hybrid (5h) | Butyrylcholinesterase (BChE) | IC50 = 24.35 μM | |
| Diamino benzo[b]thiophene derivative (23c) | Thrombin | 1240 x 10^6 L/mol |
Specific Enzyme Inhibition (e.g., DprE1)
Derivatives of the thiophene (B33073) scaffold have been identified as inhibitors of the enzyme Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) from Mycobacterium tuberculosis (Mtb). researchgate.net DprE1 is a crucial flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme involved in the biosynthesis of the mycobacterial cell wall, making it a validated target for the development of new tuberculosis treatments. researchgate.net
X-ray crystallography studies of DprE1 in complex with thiophene derivatives, such as TCA1, have elucidated the molecular basis of their inhibitory action. researchgate.net These studies have revealed the non-covalent interactions between the inhibitors and the enzyme's active site. researchgate.net For instance, the benzothiazole (B30560) core, thiophene carboxamide, and acylcarbamate portions of the inhibitor analogs engage in specific interactions with the protein residues and the FAD cofactor. researchgate.net
An optimized lead compound from this class demonstrated potent in vitro and in vivo activity against Mtb. researchgate.net However, it also showed significant inhibition of the human cytochrome P450 enzyme CYP2C9. researchgate.net Structural analysis of the CYP2C9-inhibitor complex indicated similar interaction patterns to those observed in the DprE1-inhibitor complex, providing a basis for the off-target activity. researchgate.net This structural insight has guided further optimization efforts to generate molecules with differential inhibitory activities against DprE1 and CYP2C9, aiming to develop a more selective clinical candidate for tuberculosis. researchgate.net
General Enzyme-Ligand Interaction Mechanisms
The interaction of this compound derivatives with various enzymes extends beyond DprE1. For example, benzo[b]thiophene-2-sulfonamide derivatives have been identified as a new class of human chymase inhibitors. nih.gov Molecular docking studies of benzo[b]thiophen-3-ol derivatives with human monoamine oxidase (hMAO) have highlighted potential binding site interactions that are crucial for their inhibitory activity. nih.govresearchgate.net These computational studies help to understand the structural requirements for enhancing the activity of this scaffold through chemical modifications of the aryl substituents. nih.govresearchgate.net
The general mechanism often involves the insertion of the benzothiophene (B83047) core into a hydrophobic pocket of the enzyme's active site, while substituents on the benzothiophene and the phenol (B47542) ring form specific hydrogen bonds and van der Waals interactions with key amino acid residues. Molecular docking tools are frequently used to predict and analyze these interactions between the amino acid residues of the enzyme and the thiophene-2-carboxamide derivatives. nih.gov
Ion Channel Modulation and Related Mechanisms
Voltage-Sensitive Sodium Channel Interaction (Site 2)
Certain derivatives of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione have been investigated for their interaction with voltage-sensitive sodium channels. nih.gov Given the critical role of these channels in regulating the excitability of neurons in the central nervous system (CNS) and their involvement in seizure suppression, understanding these interactions is significant. nih.gov Binding assays for the sodium channel (site 2) are conducted to determine the potential molecular targets of these compounds. nih.gov For instance, specific derivatives were evaluated for their binding affinity to the sodium channel site 2 using [³H]batrachotoxin as a radioligand. nih.gov The ability of these compounds to modulate sodium channel function is a key aspect of their potential biological activity.
Structure-Activity Relationship (SAR) Investigations
Impact of Substituent Patterns on Biological Efficacy and Selectivity
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the benzothiophene and phenyl rings. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.
For instance, in the case of monoamine oxidase (MAO) inhibitors based on the benzo[b]thiophen-3-ol scaffold, SAR studies have revealed that most of these compounds exhibit high selectivity for the MAO-B isoform. nih.govresearchgate.net The specific substitutions on the aryl group attached to the benzothiophene core play a significant role in determining this selectivity. nih.govresearchgate.net
In the development of antitubercular thiophene derivatives targeting DprE1, SAR studies have not only helped to optimize the potency of the inhibitors but also revealed an unconventional resistance mechanism of the enzyme. researchgate.net Modifications to the benzothiazole core, the thiophene carboxamide, and the acylcarbamate moieties have been systematically explored to improve efficacy. researchgate.net
Similarly, for 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives with antiseizure and antinociceptive properties, SAR studies have guided the synthesis of new analogs with improved activity profiles. nih.gov The introduction of different substituents allows for the fine-tuning of their interactions with biological targets like sodium and calcium channels. nih.gov
The following table summarizes the impact of different substituents on the biological activity of various benzo[b]thiophene derivatives:
| Scaffold | Substituent Modification | Impact on Biological Activity | Reference |
| Benzo[b]thiophen-3-ol | Aryl substituents | High selectivity for MAO-B isoform | nih.govresearchgate.net |
| Thiophene (DprE1 inhibitors) | Modifications on benzothiazole core, thiophene carboxamide, and acylcarbamate | Optimized potency against DprE1 | researchgate.net |
| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione | Various substituents | Improved antiseizure and antinociceptive activity | nih.gov |
Identification of Pharmacophoric Features
A pharmacophore model for the inhibition of human MAOs by benzo[b]thiophen-3-ol derivatives has been proposed. researchgate.net This model outlines the key structural features necessary for biological activity, which typically include a heterocyclic nucleus (the benzo[b]thiophen-3-ol) connected via a "bridge" to an aromatic or heteroaromatic ring. researchgate.net Molecular modeling and docking studies are instrumental in identifying these pharmacophoric elements and suggesting structural modifications to enhance the inhibitory potential of the scaffold. nih.govresearchgate.net
For DprE1 inhibitors, the pharmacophore consists of the thiophene scaffold, which is crucial for the mode of inhibition. researchgate.net The specific arrangement of the benzothiazole, thiophene carboxamide, and acylcarbamate groups constitutes the key features that interact with the enzyme's active site. researchgate.net The identification of these features has been essential for the rational design of more potent and selective inhibitors. researchgate.net
The following table lists the key pharmacophoric features for different classes of benzo[b]thiophene derivatives:
| Target | Pharmacophoric Features | Reference |
| Human Monoamine Oxidase (hMAO) | Benzo[b]thiophen-3-ol nucleus, a bridge, and an aromatic/heteroaromatic ring | researchgate.net |
| DprE1 | Thiophene scaffold, benzothiazole core, thiophene carboxamide, and acylcarbamate group | researchgate.net |
In Vitro Biological Screening Applications (Mechanistic and Target-Oriented)
The benzo[b]thiophene scaffold is a significant heterocyclic structure in medicinal chemistry, known for a wide array of pharmacological activities. researchgate.net Derivatives of this compound, in particular, have been the subject of various in vitro biological screening applications to elucidate their mechanisms of action and identify potential therapeutic targets.
Antiseizure Activity in in vitro Models
A series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their anticonvulsant properties. mdpi.comnih.govbohrium.com In vitro binding assays suggest that a plausible mechanism of action for their antiseizure effects involves interaction with the neuronal voltage-sensitive sodium channel (site 2). mdpi.combohrium.com This interaction is a key target for many existing antiepileptic drugs. nih.gov
One lead compound from this series, compound 33 , demonstrated significant antiseizure properties in various models. mdpi.comnih.govbohrium.com Further in vitro studies on this compound revealed no hepatocytotoxicity or neurocytotoxicity at high concentrations, and it was also found to be non-mutagenic. mdpi.combohrium.com The pyrrolidine-2,5-dione ring is a known pharmacophore for anticonvulsant activity, often associated with the blockage of sodium and/or calcium ion channels. nih.gov The combination of the benzo[b]thiophene moiety with the pyrrolidine-2,5-dione core aims to leverage multiple mechanisms of action to achieve a broad spectrum of anticonvulsant activity. nih.gov
Antinociceptive Activity in in vitro Models
The same series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives that showed antiseizure activity were also investigated for their potential as analgesics. mdpi.comnih.govbohrium.com The lead compound, 33 , not only exhibited broad antiseizure protection but also demonstrated a significant analgesic effect. mdpi.comnih.govbohrium.com The proposed mechanism, interaction with neuronal voltage-sensitive sodium channels, is also relevant for pain modulation, as these channels play a crucial role in nociceptive pathways. mdpi.combohrium.com
Beyond their anticonvulsant effects, certain thiophene-containing compounds, like tiagabine, have shown antinociceptive properties. nih.gov For some of the newly synthesized hybrid compounds of pyrrolidine-2,5-dione and thiophene, their affinity for the TRPV1 receptor was investigated to determine the possible mechanism of their analgesic effect. nih.gov
Anti-inflammatory and Antioxidant Properties (Mechanistic Focus)
Anti-inflammatory Properties:
The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) isoenzymes, which are key to prostaglandin (B15479496) production. mdpi.com Some benzo[b]thiophene derivatives have been synthesized and evaluated for their anti-inflammatory potential. nih.gov For example, novel benzophenone (B1666685) derivatives containing a thiazole (B1198619) nucleus were designed to inhibit COX isoenzymes, and their anti-inflammatory effects were confirmed through assays that measure the reduction of edema and neutrophil recruitment. mdpi.com
Antioxidant Properties:
The antioxidant activity of phenolic compounds is a well-established property. The radical scavenging activity of a cyanothiophene-based phenolic compound, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,5-dihydroxybenzamide (SIM-53B), was evaluated using stable free radicals like DPPH• and ABTS•+. mdpi.comdoaj.org The efficiency of an antioxidant depends on its reactivity against free radicals and its concentration at the site of action. mdpi.com The antioxidant capacity is often expressed as the EC50 value, which is the concentration needed to decrease the radical concentration by 50%. mdpi.com
Several studies have synthesized and evaluated the antioxidant properties of various benzo[b]thiophene derivatives. nih.govnih.gov Some benzo[b]thiophen-3-ol derivatives have shown a discrete antioxidant and chelating potential. nih.govresearchgate.net The antioxidant activity of benzylideneiminophenylthiazole analogues was found to be influenced by the electronic effects of substituents, with electron-donating groups generally increasing activity by stabilizing free radicals. nih.gov
Applications in Advanced Materials Science and Chemical Probes
Role as Organic Semiconductors and Optoelectronic Materials
Derivatives of the benzo[b]thiophene core structure are promising candidates for organic semiconductors, particularly in the fabrication of organic field-effect transistors (OFETs). The rigid, planar structure of these molecules facilitates effective intermolecular orbital overlap, which is crucial for charge transport.
Research has demonstrated that solution-processable derivatives of smolecule.combenzothieno[3,2-b] smolecule.combenzothiophene (B83047) (BTBT), a related and more complex benzothiophene structure, exhibit excellent performance as organic semiconductors. nih.gov The introduction of various end-capping groups and side chains allows for the fine-tuning of their electronic properties, solubility, and solid-state packing, which in turn influences the performance of OFET devices. bohrium.commdpi.com
For instance, studies on different isomers and end-group moieties of benzo[b]thiophene derivatives have shown that these modifications significantly impact the electrical performance of solution-sheared, top-contact/bottom-gate OFETs. bohrium.com These devices have demonstrated p-channel activity, with some derivatives achieving high hole mobilities and current on/off ratios. bohrium.commdpi.com The investigation into these materials often involves characterization of their thermal, optical, and electrochemical properties through techniques such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), UV-vis spectroscopy, and cyclic voltammetry (CV). mdpi.commdpi.comresearchgate.net The microstructure and surface morphology of the thin films, analyzed by X-ray diffraction (XRD) and atomic force microscopy (AFM), provide insights into the factors contributing to their electrical performance. bohrium.commdpi.com
Table 1: Performance of Selected Benzo[b]thiophene-based Organic Semiconductors in OFETs
| Compound Type | Fabrication Method | Mobility (cm²/Vs) | Current On/Off Ratio | Reference |
|---|---|---|---|---|
| Benzo[b]thiophene derivative with single BT moiety | Solution-shearing | up to 0.055 | 2.5 × 10⁷ | bohrium.com |
| 2-(phenylethynyl)benzo[b]benzo nih.govechemi.comthieno[2,3-d]thiophene | Solution-shearing | ~0.03 | > 10⁶ | mdpi.com |
Utility as Chemical Probes in Biological Systems
The benzo[b]thiophene scaffold is a key structural motif in the design of molecules with specific biological activities, making them useful as chemical probes to investigate biological systems. Derivatives of 3-[Benzo(b)thiophen-2-yl]phenol have been explored for their potential to interact with various biological targets.
For example, certain benzo[b]thiophen-3-ol derivatives have been synthesized and evaluated as inhibitors of human monoamine oxidase (MAO), particularly the MAO-B isoform. nih.govresearchgate.net These compounds are of interest for their potential in the study and treatment of neurodegenerative diseases like Parkinson's disease. nih.gov Molecular docking studies have been employed to understand the binding interactions of these compounds with the active site of the enzyme, guiding the design of more potent and selective inhibitors. nih.gov
Furthermore, benzo[b]thiophene derivatives have been functionalized to create probes for other biological targets. For instance, a series of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and their affinity for 5-HT1A serotonin (B10506) receptors was evaluated. nih.govnih.gov Docking studies helped to elucidate the electrostatic interactions responsible for the observed binding affinities. nih.gov Other research has focused on developing benzo[b]thiophene-chalcone hybrids as inhibitors of cholinesterases, enzymes implicated in Alzheimer's disease. nih.gov Additionally, some benzo[b]thiophene derivatives have shown antimicrobial properties, with activity against multidrug-resistant bacteria like Staphylococcus aureus. mdpi.com
Photophysical Properties and Fluorescence Studies
The photophysical properties of benzo[b]thiophene derivatives, including their absorption and fluorescence characteristics, are fundamental to their application in optoelectronic devices and as fluorescent probes. The extended π-conjugated system of the benzo[b]thiophene core gives rise to interesting electronic transitions.
Studies on various benzo[b]thiophene derivatives have revealed their absorption and emission characteristics. For example, the absorption spectrum of smolecule.combenzothieno[3,2-b] smolecule.combenzothiophene (BTBT) in tetrahydrofuran (B95107) (THF) shows multiple bands in the UV region. researchgate.net The fluorescence properties, including quantum yield and lifetime, are sensitive to the molecular structure and the surrounding environment. For BTBT, a relatively low fluorescence quantum yield and a short fluorescence lifetime have been reported. researchgate.net
The synthesis of vinylenes based on benzo[c]thiophene (B1209120) and other aromatic moieties has been achieved to study their photophysical properties. researchgate.net These studies involve the use of UV-visible and fluorescence spectroscopy to characterize the absorption and emission spectra of the synthesized compounds. researchgate.net In some cases, benzo[b]thiophene derivatives have been investigated for their potential as universal fluorophores, with high fluorescence quantum yields that are largely independent of solvent polarity. nih.gov The investigation of their steady-state and time-resolved fluorescence provides insights into the deactivation pathways of the excited state, such as intersystem crossing to the triplet state. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| smolecule.combenzothieno[3,2-b] smolecule.combenzothiophene (BTBT) |
| 2-(phenylethynyl)benzo[b]benzo nih.govechemi.comthieno[2,3-d]thiophene |
| 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene |
| Benzo[b]thiophen-3-ol derivatives |
| Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives |
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Routes for Complex Architectures
The future of synthesizing complex molecules based on the 3-[Benzo(b)thiophen-2-yl]phenol framework lies in the development of more efficient and versatile synthetic strategies. Traditional methods are often being surpassed by modern catalytic processes that allow for precise control over the construction of multisubstituted benzothiophenes.
Emerging synthetic strategies focus on late-stage functionalization, enabling the introduction of diverse chemical groups onto the core structure. Key areas of development include:
Palladium-Catalyzed C-H Functionalization: This powerful technique allows for the direct arylation of the benzo[b]thiophene core, providing a streamlined route to complex derivatives without the need for pre-functionalized starting materials. nih.govacs.org Research is moving towards room-temperature reactions to improve functional group tolerance and operational simplicity. acs.org
Intramolecular Cyclization: Novel methods, including radical cyclizations of ketene (B1206846) dithioacetals and palladium-catalyzed intramolecular arylthiolation, are being developed to construct the benzo[b]thiophene ring system with various substituents at the 2- and 3-positions. nih.govnih.gov
Domino and One-Pot Reactions: Strategies that combine multiple reaction steps into a single, efficient process are gaining traction. These include palladium-catalyzed domino heteroarylation and iodine-catalyzed cascade reactions, which reduce waste and simplify the synthesis of complex fused heterocyclic systems. organic-chemistry.orgresearchgate.net
Organocatalysis: The use of small organic molecules as catalysts, such as quinine-derived thiourea, is emerging for the stereoselective synthesis of polycyclic benzo[b]thiophene derivatives, offering an alternative to metal-based catalysts. rsc.org
These advanced synthetic methods will be crucial for building libraries of this compound analogs with tailored properties for specific applications in medicine and materials science.
Advanced Computational Design and Predictive Modeling
Computational chemistry is becoming an indispensable tool in the exploration of benzo[b]thiophene derivatives. Molecular docking and modeling studies are increasingly used to predict the biological activity and guide the synthesis of new compounds, saving significant time and resources.
Future research will leverage more sophisticated computational approaches:
Predictive Modeling for Biological Activity: By creating homology models of target proteins, researchers can perform molecular docking studies to predict the binding affinity and mode of interaction for novel this compound derivatives. This has been successfully applied to analogs targeting serotonin (B10506) receptors and monoamine oxidase. nih.govnih.govresearchgate.netnih.gov
Structure-Activity Relationship (SAR) Studies: Computational analysis helps in understanding the relationship between the chemical structure of a compound and its biological activity. For instance, studies on benzo[b]thiophen-3-ol derivatives have used molecular modeling to suggest structural modifications that could enhance their inhibitory activity against human monoamine oxidase B (hMAO-B). nih.govresearchgate.netnih.gov
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to study the molecular geometry, electronic properties, and vibrational frequencies of benzothiophene (B83047) derivatives. This provides fundamental insights into their stability and reactivity, aiding in the design of new molecules with desired electronic characteristics for materials science applications. nih.gov
The synergy between computational prediction and experimental validation will accelerate the discovery of new lead compounds and functional materials derived from the this compound scaffold.
| Computational Technique | Application in Benzothiophene Research | Key Findings/Predictions | Reference(s) |
| Molecular Docking | Predicting binding modes to biological targets (e.g., 5-HT₁A receptor, hMAO-B). | Identification of key electrostatic and hydrophobic interactions; prediction of binding affinity (Ki values). | nih.gov, nih.gov, researchgate.net |
| Homology Modeling | Creating 3D models of protein targets when crystal structures are unavailable. | Enabled docking studies for the 5-HT₁A receptor based on the β2-adrenergic crystal structure. | nih.gov |
| Density Functional Theory (DFT) | Calculating molecular geometry, electronic structure, and vibrational spectra. | Elucidation of stable conformations and electronic properties of 1-benzothiophene-2-carboxylic acid. | nih.gov |
| QSAR (Quantitative Structure-Activity Relationship) | Developing models to predict biological activity based on chemical structure. | Identification of key molecular descriptors that correlate with inhibitory activity against enzymes like neuraminidase. | researchgate.net |
Exploration of Undiscovered Biological Targets and Pathways
The benzo[b]thiophene scaffold is a well-established pharmacophore present in a variety of biologically active compounds. nih.gov While derivatives have been explored as selective estrogen receptor modulators (SERMs), antimicrobial agents, and enzyme inhibitors, there is vast potential to uncover new therapeutic applications. nih.govnih.gov
Future research will likely focus on:
Targeting Complex Diseases: The structural versatility of this compound makes it a promising candidate for developing inhibitors of challenging targets, such as those involved in neurodegenerative diseases and cancer. For example, derivatives of the related benzo[b]thiophen-3-ol have shown potential as inhibitors of monoamine oxidase B (MAO-B), an important target in Parkinson's disease. nih.govnih.gov
Multi-target Ligands: Designing single molecules that can modulate multiple biological targets is a growing area of interest for treating multifactorial diseases. The this compound scaffold could be elaborated to create compounds that, for instance, combine enzyme inhibition with antioxidant properties.
Probing Novel Pathways: Screening libraries of diverse this compound derivatives against a wide range of biological assays could lead to the identification of entirely new mechanisms of action and cellular pathways. The known propensity for substituted benzothiophenes to undergo bioactivation could be harnessed for the design of targeted pro-drugs. researchgate.net
The exploration of new biological frontiers will expand the therapeutic potential of this important class of heterocyclic compounds.
| Compound Class | Known Biological Activity | Potential Future Targets/Pathways | Reference(s) |
| Benzo[b]thiophene Derivatives | Selective Estrogen Receptor Modulators (SERMs) | Nuclear receptors, signaling pathways in hormone-dependent cancers. | nih.gov, acs.org |
| Benzo[b]thiophene Acylhydrazones | Antimicrobial (against S. aureus) | Bacterial cell wall synthesis, virulence factor regulation. | nih.gov |
| Benzo[b]thiophen-3-ol Derivatives | Monoamine Oxidase B (MAO-B) Inhibitors | Other enzymes in neurotransmitter metabolism, neuroinflammatory pathways. | nih.gov, nih.gov |
| General Benzothiophenes | Anticancer, Anti-inflammatory, Antiviral | Kinases, proteases, protein-protein interactions in disease pathways. | nih.gov |
Integration with Materials Science for Multifunctional Applications
The π-conjugated system of the benzo[b]thiophene core makes it an attractive building block for organic electronic materials. acs.org The presence of a phenol (B47542) group on the this compound structure provides a convenient handle for further functionalization, opening avenues for the creation of multifunctional materials.
Emerging research directions include:
Organic Semiconductors: Fused thiophene (B33073) structures, such as nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT), are known to be excellent organic semiconductors. acs.orgnih.gov The this compound scaffold can be used to synthesize novel solution-processable materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). mdpi.comrsc.org
Fluorescent Materials and Sensors: The phenolic hydroxyl group can be used to tune the optoelectronic properties of the molecule or to act as a recognition site for specific analytes. This could lead to the development of novel fluorescent probes for biological imaging or chemical sensors. numberanalytics.com
Hole-Transporting Layers: The incorporation of selenium atoms in place of sulfur to create benzo[b]selenophene (B1597324) analogues can lead to materials with narrower band gaps and stronger intermolecular interactions, making them suitable for use as hole-transporting layers in electronic devices. acs.org
By combining the electronic properties of the benzothiophene core with the functional versatility of the phenol group, researchers can design a new generation of smart materials for a wide range of technological applications.
Sustainable and Green Chemistry Approaches in Synthesis
A significant shift in chemical synthesis is the move towards more environmentally friendly processes. The synthesis of this compound and its derivatives is an area where green chemistry principles can have a substantial impact.
Future research will increasingly adopt sustainable practices such as:
Catalyst- and Solvent-Free Reactions: Iodine-catalyzed cascade reactions of thiophenols with alkynes can proceed under metal- and solvent-free conditions, offering a green and economical route to benzothiophenes. organic-chemistry.org
Use of Benign Solvents and Reagents: Methodologies are being developed that use environmentally friendly solvents like ethanol (B145695) and non-toxic reagents. For example, a copper-mediated cyclization using sodium halides as the halogen source provides a greener route to halogenated benzothiophenes. nih.gov
Photocatalysis: Visible-light-mediated reactions, such as the photocatalytic radical annulation of diazonium salts with alkynes using organic dyes like eosin (B541160) Y, offer a mild and energy-efficient way to synthesize substituted benzothiophenes. organic-chemistry.org
Electrosynthesis: Electrochemical methods are being explored for the synthesis of 2-(hydroxyphenyl)benzo[b]thiophenes. These methods are often highly efficient, scalable, and inherently safer as they avoid the use of hazardous chemical oxidants or reductants. researchgate.net
The adoption of these green synthetic routes will not only reduce the environmental footprint of producing these valuable compounds but also often leads to higher efficiency and safety.
Q & A
Q. What are the established synthetic routes for 3-[Benzo(b)thiophen-2-yl]phenol, and how do they differ in efficiency?
The synthesis typically involves constructing the benzo[b]thiophene core followed by functionalization. A gold(I)-catalyzed cyclization of 2-alkynyl thioanisoles is a critical step for forming the benzo[b]thiophene scaffold . Alternative methods include ultrasound-assisted reactions in green solvents like PEG-400, which reduce reaction times and improve yields . Comparative studies highlight that gold catalysis offers superior regioselectivity, while ultrasound methods enhance scalability .
Q. How is the molecular structure of this compound confirmed experimentally?
X-ray crystallography is the gold standard for structural confirmation, revealing planar benzo[b]thiophene rings and dihedral angles between substituents (e.g., 23.91°–88.92° for methoxyphenyl groups) . Spectroscopic techniques (¹H/¹³C NMR, FTIR) validate functional groups, such as hydroxyl and aromatic protons, while mass spectrometry confirms molecular weight . For intermediates, thin-layer chromatography (TLC) monitors reaction progress .
Q. What physicochemical properties are critical for handling this compound in research?
Key properties include solubility in polar aprotic solvents (e.g., DMSO), stability under inert atmospheres, and sensitivity to oxidation. The compound’s phenolic group necessitates protection during reactions involving strong acids/bases . Thermal analysis (DSC/TGA) can assess decomposition temperatures, ensuring safe storage .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during functionalization of this compound?
Regioselectivity in electrophilic substitution (e.g., nitration, halogenation) is controlled by directing groups. For example, the hydroxyl group at position 3 directs electrophiles to the para position of the benzene ring. Catalyst choice (e.g., Lewis acids like FeCl₃) further fine-tunes selectivity . Computational modeling (DFT) predicts reactive sites, guiding experimental design .
Q. How do structural modifications influence the biological activity of this compound derivatives?
Substituents like halogens or methoxy groups enhance antimicrobial activity. For instance, iodinated analogs show potent antifungal activity against A. niger (MIC: ≤1 µg/mL), while ethynyl groups improve antibacterial efficacy against S. aureus . Structure-activity relationship (SAR) studies correlate lipophilicity (logP) with membrane permeability, guiding rational drug design .
Q. What computational methods predict the reactivity of this compound derivatives?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks . Molecular docking simulates interactions with biological targets (e.g., fungal cytochrome P450), identifying key binding motifs . Machine learning models trained on spectral databases accelerate property prediction for novel derivatives .
Data Contradictions and Resolution
- Synthetic Yields : Gold-catalyzed methods () report higher purity but lower yields (~60%) compared to ultrasound-assisted routes (~85%) . Resolution: Hybrid approaches (e.g., gold catalysis with microwave heating) balance efficiency and yield .
- Biological Activity : Some derivatives show conflicting activity profiles (e.g., antioxidant vs. pro-oxidant effects). Resolution: Redox potential measurements (cyclic voltammetry) clarify mechanistic pathways .
Methodological Recommendations
- Purification : Use silica gel chromatography for intermediates and recrystallization (ethanol/water) for final products .
- Stability Testing : Store derivatives under argon at –20°C to prevent oxidation .
- Biological Assays : Standardize MIC tests using CLSI guidelines to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
